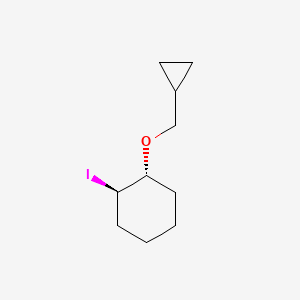![molecular formula C8H14ClF2N B13490674 4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)
4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-azaspiro[44]nonane hydrochloride is a synthetic organic compound with the molecular formula C8H13F2N·HCl It is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of difluorocarbene intermediates, which react with azaspiro compounds to introduce the fluorine atoms. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The nitrogen atom in the spirocyclic structure can participate in oxidation and reduction reactions, leading to different oxidation states.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the breakdown of the spirocyclic structure.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous acids like hydrochloric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and the nitrogen atom in the spirocyclic structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride can be compared with other similar compounds, such as:
1-Azaspiro[4.4]nonane hydrochloride: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1-Thia-4-azaspiro[4.4]nonane hydrochloride: Contains a sulfur atom instead of fluorine, leading to distinct chemical behavior.
4,4-Difluoro-2-azaspiro[4.4]nonane hydrochloride: Similar structure but with a different position of the nitrogen atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of fluorine atoms, which impart unique chemical and biological properties.
Propiedades
Fórmula molecular |
C8H14ClF2N |
|---|---|
Peso molecular |
197.65 g/mol |
Nombre IUPAC |
4,4-difluoro-1-azaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)5-6-11-7(8)3-1-2-4-7;/h11H,1-6H2;1H |
Clave InChI |
PQFFLLAJBYORPW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(CCN2)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


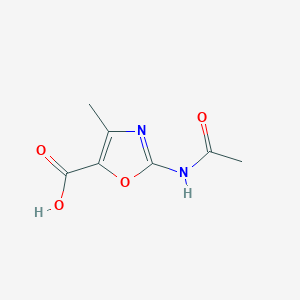
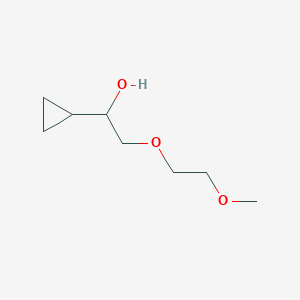
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
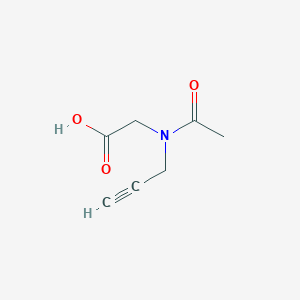
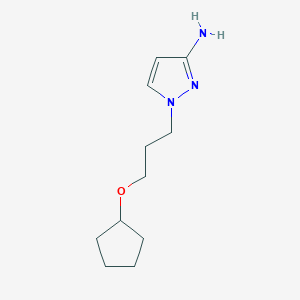

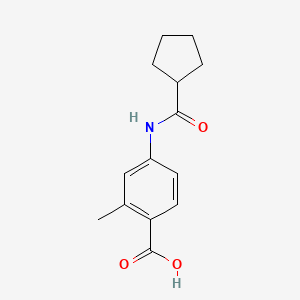
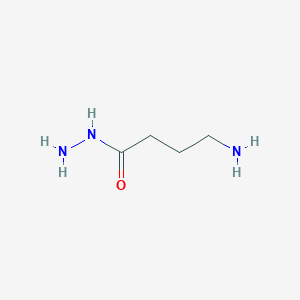
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)


